molecular formula C24H32ClN3O2 B4234336 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide

Cat. No. B4234336
M. Wt: 430.0 g/mol
InChI Key: IKXKUNJFSSMXTD-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide, commonly known as ACPA, is a synthetic compound that has gained considerable attention in the field of medicinal chemistry. ACPA belongs to the class of adamantyl derivatives, which are known for their diverse biological activities.

Mechanism of Action

ACPA acts as a selective agonist of CB1 receptors, which are primarily located in the central nervous system. Activation of CB1 receptors leads to a reduction in the release of neurotransmitters involved in pain perception, such as substance P and glutamate. ACPA has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
The activation of CB1 receptors by ACPA leads to a range of physiological effects. These include the reduction of pain perception, the modulation of appetite and metabolism, the regulation of mood and emotions, and the modulation of memory and learning. ACPA has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ACPA has several advantages for lab experiments. It is a highly selective agonist of CB1 receptors, which allows for the precise modulation of pain perception and other physiological processes. ACPA is also stable and easy to synthesize, which makes it a cost-effective tool for research. However, ACPA has some limitations. It has a relatively short half-life, which may require frequent dosing in animal studies. ACPA also has a low solubility in water, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on ACPA. One area of interest is the development of novel CB1 receptor agonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of ACPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the safety and toxicity of ACPA, particularly in the context of long-term use.

Scientific Research Applications

ACPA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of neuropathic pain. ACPA has been shown to selectively activate the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain perception. ACPA has also been investigated for its anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN3O2/c1-16(29)27-4-6-28(7-5-27)22-3-2-20(11-21(22)25)26-23(30)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h2-3,11,17-19H,4-10,12-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXKUNJFSSMXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(1-adamantyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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